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Ubiquinol-d3 [Labelled Mixture]

Cat. No.: B1153102
M. Wt: 868.37
Attention: For research use only. Not for human or veterinary use.
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Description

Ubiquinol-d3 [Labelled Mixture] is a chemically defined, stable isotope-labelled form of reduced Coenzyme Q10 (Ubiquinol), specifically engineered for use as an internal standard in advanced analytical research. Its primary application is in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the accurate quantification of endogenous ubiquinol and ubiquinone in biological matrices, enabling precise pharmacokinetic, bioavailability, and metabolic stability studies. This compound is integral to research investigating Coenzyme Q10's crucial roles in mitochondrial bioenergetics and antioxidant defense . As the reduced form of CoQ10, ubiquinol is a potent lipophilic antioxidant that protects cellular membranes from lipid peroxidation and works in concert with other antioxidants like vitamin E . The deuterium (d3) label allows researchers to track and measure the native compound with high specificity and accuracy, minimizing analytical interference. Key research applications include examining CoQ10 deficiency in conditions related to aging, strenuous exercise, and metabolic disorders , as well as studies on mitochondrial function and oxidative stress in various disease models . Ubiquinol-d3 [Labelled Mixture] has a molecular formula of C59H89D3O4 and a molecular weight of 868.37 g/mol . Handling should adhere to safe laboratory practices. This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research applications . It is not intended for use in the diagnosis, prevention, or treatment of diseases in humans or animals.

Properties

Molecular Formula

C₅₉H₈₉D₃O₄

Molecular Weight

868.37

Synonyms

Dihydrocoenzyme Q10-d3;  Reduced Coenzyme Q10-d3;  Reduced Ubiquinone Q10-d3;  Ubiquinol 50-d3; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Verification of Ubiquinol D3 Labelled Mixture

Deuterium (B1214612) Incorporation Strategies for Ubiquinol (B23937) Synthesis

The introduction of deuterium into the ubiquinol molecule can be achieved through various synthetic strategies designed to control the location and number of deuterium atoms. These methods are broadly categorized by their approach to stereoselectivity and regiospecificity.

Chemo-Enzymatic Approaches for Stereoselective Labeling

Chemo-enzymatic synthesis leverages the high stereoselectivity of enzymes for specific transformations within a multi-step chemical synthesis pathway nih.gov. While direct chemo-enzymatic synthesis of deuterated ubiquinol is not extensively documented in publicly available research, the principles can be applied. This approach would typically involve enzymatic reactions, such as those catalyzed by reductases or hydroxylases, to create chiral centers with a defined stereochemistry.

For instance, an enzymatic reduction of a ketone precursor could establish a specific stereocenter, followed by chemical steps to complete the synthesis and introduce deuterium. This integration of biological and chemical techniques allows for the creation of complex, stereospecific molecules that are challenging to produce through purely chemical methods nih.gov.

Regiospecific Deuteration Techniques

Regiospecific deuteration ensures that deuterium atoms are incorporated at precise, predetermined locations within the ubiquinol molecule. A common and effective strategy involves the synthesis of two key deuterated precursors: a deuterated benzoquinone headgroup and a deuterated isoprenoid tail, which are then combined.

One documented method involves the synthesis of deuterium-labelled coenzyme Q10 (d5) through the condensation of 2,3-dimethoxy-[5-CD3]methyl-1,4-hydroquinone with [1-CD2]decaprenol researchgate.net. This approach ensures that deuterium is specifically located on the methyl group of the benzoquinone ring and the first carbon of the decaprenol (B3143045) side chain. Such specific labeling is crucial for mechanistic studies and for creating internal standards for mass spectrometry where the fragmentation pattern is predictable researchgate.net.

Other techniques focus on the deuteration of the aromatic ring itself. Metal-catalyzed hydrogen-isotope exchange reactions, using catalysts like rhodium(III) or tris(pentafluorophenyl)borane (B72294) with D₂O as the deuterium source, can achieve regioselective deuteration of aromatic compounds ortho to a directing group tcichemicals.comacs.org. These methods could be adapted to deuterate the ubiquinol headgroup at specific positions on the aromatic ring.

Advanced Synthetic Pathways for Ubiquinol-d3 Production

The production of Ubiquinol-d3 involves multi-step synthetic pathways that build the molecule from smaller, often deuterated, starting materials. A prevalent strategy is a convergent synthesis where the two main components of the molecule—the aromatic head and the polyisoprenoid tail—are synthesized separately and then joined.

A representative pathway for a related deuterated compound, Coenzyme Q10-d5, illustrates this approach:

Synthesis of the Deuterated Headgroup : The process can start with a precursor like 3,4,5-trimethoxybenzoic acid. Through a series of reactions including reduction and bromination, a deuterated toluene (B28343) derivative (3,4,5-trimethoxy-[CD₃]toluene) is formed. This is then oxidized to create the deuterated benzoquinone ring, 2,3-dimethoxy-[5-CD₃]methyl-1,4-benzoquinone electronicsandbooks.com.

Synthesis of the Deuterated Side-Chain : The isoprenoid tail, such as [1-CD₂]decaprenol, can be synthesized from ethyl decaprenoate via reduction with a deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄) electronicsandbooks.com.

Condensation and Final Reduction : The deuterated hydroquinone (B1673460) (obtained by reducing the benzoquinone) is condensed with the deuterated decaprenol researchgate.netelectronicsandbooks.com. This reaction forms the complete, deuterated ubiquinone-d5 molecule. The final step to obtain ubiquinol involves the reduction of the quinone to a hydroquinone, often using a mild reducing agent like sodium dithionite (B78146) (Na₂S₂O₄).

This modular approach allows for flexibility in the placement and number of deuterium atoms by using appropriately labeled precursors.

Isotopic Purity and Enrichment Assessment

After synthesis, it is imperative to verify the isotopic enrichment (the percentage of molecules that are labeled) and the specific location of the deuterium atoms. This is accomplished primarily through high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry for Isotopic Abundance

High-resolution mass spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) mass spectrometry coupled with liquid chromatography (LC/MS), is a powerful tool for determining isotopic purity rsc.orgresearchgate.netalmacgroup.com.

The methodology involves:

Separation and Ionization : The sample is injected into an LC system to separate the deuterated ubiquinol from any impurities. The purified compound is then ionized, typically using electrospray ionization (ESI) rsc.orgnih.gov.

Mass Analysis : The HRMS instrument measures the mass-to-charge ratio (m/z) of the ions with high accuracy. This allows for the clear resolution of the unlabeled molecule (d0) from its deuterated isotopologues (d1, d2, d3, etc.) researchgate.netalmacgroup.com.

Quantification : The isotopic abundance is calculated by comparing the integrated peak areas of the Extracted Ion Chromatograms (EICs) for each isotopologue almacgroup.com. It is crucial to correct these raw abundances for the natural isotopic contributions of other atoms in the molecule (e.g., ¹³C) to obtain an accurate measure of isotopic enrichment researchgate.netresearchgate.net.

Table 1: Hypothetical Isotopic Distribution Data for Ubiquinol-d3 from HRMS

IsotopologueExpected m/zMeasured Relative Abundance (%)Corrected Isotopic Purity (%)
d0 (Unlabeled)865.681.51.5
d1866.692.02.0
d2867.693.53.5
d3 (Target)868.7093.093.0

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

While mass spectrometry confirms if and how much deuterium is present, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the location of the deuterium atoms rsc.org.

¹H NMR (Proton NMR) : This is the most common method for positional verification. When a hydrogen atom (¹H) is replaced by a deuterium atom (²H), the corresponding signal disappears from the ¹H NMR spectrum beilstein-journals.org. By comparing the spectrum of the deuterated compound to that of its unlabeled counterpart, chemists can pinpoint the sites of deuteration. For example, if the methoxy (B1213986) groups on the ubiquinol ring are deuterated, the characteristic proton signal around δ 4.00 ppm will be absent imrpress.com.

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei. It produces a signal for each unique deuterium environment in the molecule, providing direct evidence of the labeling positions wikipedia.org. Although less common due to the low natural abundance of ²H, it is highly effective for enriched samples wikipedia.org.

Table 2: Key ¹H NMR Chemical Shifts for Ubiquinol-10 and Expected Changes upon Deuteration

Proton GroupTypical Chemical Shift (δ, ppm)Effect of Deuteration at this Position
Isoprenoid chain (=CH-)5.05 - 5.15Signal disappears or reduces in intensity imrpress.comnih.gov
Methoxy groups (-OCH₃)~4.00Signal disappears imrpress.com
Ring methyl group (-CH₃)~2.08Signal disappears electronicsandbooks.com
Isoprenoid chain (-CH₂-)1.85 - 2.12Signal pattern changes or disappears

Control of Isomeric Purity in Labeled Ubiquinol Derivatives

A critical aspect of quality control for both labeled and unlabeled ubiquinol is the assessment and control of isomeric purity. The long isoprenoid tail of ubiquinol consists of multiple isoprene (B109036) units, and the double bonds within this chain can exist in either cis or trans configurations. Natural Coenzyme Q10 is the all-trans isomer, which is the biologically active form. researchgate.net Synthetic production methods, however, can potentially generate a mixture of cis and trans isomers. researchgate.net The presence of cis isomers can affect the compound's physical properties and biological activity, making strict control of isomeric purity essential.

The primary analytical technique for determining isomeric purity is High-Performance Liquid Chromatography (HPLC). sielc.comnih.gov By selecting appropriate stationary and mobile phases, different geometric isomers can be effectively separated. Reverse-phase columns, such as C18, are commonly employed for this purpose. nih.gov The separation is based on the differential interaction of the cis and trans isomers with the stationary phase; the all-trans isomer typically has a different retention time than its cis counterparts.

Detection methods coupled with HPLC include Ultraviolet (UV) detection and Mass Spectrometry (MS). sielc.comnih.gov UV detection is often set at 275 nm, corresponding to an absorbance maximum of the benzoquinone head group. sielc.com For more definitive identification and quantification, coupling HPLC with MS (LC-MS) provides superior specificity, allowing for the separation and mass confirmation of each isomeric peak. researchgate.net The validation of these analytical methods ensures accuracy, precision, and linearity for the quantification of the all-trans isomer and the detection of any undesired cis isomers. chromatographyonline.comnih.gov

The table below summarizes chromatographic conditions used for the analysis of ubiquinol derivatives.

TechniqueColumnMobile PhaseDetectionApplication
HPLC-UVPrimesep D (Mixed-Mode)Acetonitrile (B52724)/Water (95/5)UV at 275 nmSeparation of Ubiquinol and Ubiquinone
UPLC-MS/MSZorbax SB-C18Methanol (B129727) with 5 mM ammonium (B1175870) formate (B1220265)ESI-MS/MSQuantification of Ubiquinol and Ubiquinone
HPLC-UVC18 Reverse-PhaseAcetonitrile/Tetrahydrofuran/WaterUVQuantification of total Ubidecarenone

This table represents a compilation of typical methods and conditions. nih.govsielc.comnih.gov

Sophisticated Analytical Approaches for Ubiquinol D3 Quantification and Detection

Mass Spectrometry-Based Quantification in Complex Biological Matrices

Mass spectrometry (MS) has become an indispensable tool for the analysis of biomolecules, including Ubiquinol-d3, within complex biological matrices such as plasma, serum, and tissue homogenates. Its ability to differentiate molecules based on their mass-to-charge ratio allows for the selective detection of the deuterated analyte amidst a background of endogenous compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of ubiquinol (B23937) and its labeled analogues in biological samples. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing complex mixtures.

A key component of quantitative LC-MS/MS is the use of multiple reaction monitoring (MRM). In an MRM assay, specific precursor-to-product ion transitions for the analyte of interest are monitored. For Ubiquinol-d3, this involves selecting the protonated or ammoniated molecular ion ([M+H]⁺ or [M+NH₄]⁺) as the precursor ion in the first quadrupole of the mass spectrometer. This precursor ion is then fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This process provides a high degree of specificity, as only molecules that meet both the precursor and product ion mass criteria will be detected.

The development of a robust MRM assay requires careful optimization of several parameters, including the collision energy and cone voltage, to maximize the signal intensity of the selected transition. While specific MRM transitions for Ubiquinol-d3 as the primary analyte are not extensively published, the principles of assay development are well-established from studies of similar deuterated compounds, such as vitamin D metabolites mdpi.comnih.govresearchgate.netresearchgate.net. The selection of precursor and product ions would be based on the mass shift introduced by the deuterium (B1214612) labels in the Ubiquinol-d3 molecule.

Table 1: Hypothetical MRM Transitions for Ubiquinol-d3 Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Ubiquinol865.7197.1Common transition for the non-labeled form.
Ubiquinol-d3868.7197.1 or shifted fragmentThe precursor ion reflects the addition of three deuterium atoms. The product ion may or may not be shifted depending on the location of the deuterium labels.

This table is illustrative and the exact m/z values would need to be determined experimentally.

For absolute quantification, the use of a stable isotope-labeled internal standard is crucial to correct for variations in sample preparation, chromatographic retention, and ionization efficiency. In the analysis of endogenous ubiquinol, deuterated forms such as Ubiquinol-d3 or d6-CoQ10 are commonly employed as internal standards researchgate.net. When Ubiquinol-d3 is the analyte of interest, a different isotopically labeled standard, such as ¹³C-labeled ubiquinol, would be ideal.

The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve from which the concentration of the analyte in the unknown sample can be determined. This approach significantly improves the accuracy and precision of the quantification. The use of stable isotope-labeled internal standards is a well-established practice in quantitative LC-MS/MS analysis of various compounds, including vitamin D metabolites mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of metabolites. However, due to the low volatility of ubiquinol and its metabolites, a derivatization step is necessary to make them amenable to GC analysis. Common derivatization methods include silylation, which replaces active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the molecule youtube.comresearchgate.netnih.gov.

For the metabolite profiling of Ubiquinol-d3, samples would first be extracted and then derivatized. The resulting TMS-derivatized Ubiquinol-d3 and its metabolites can then be separated by gas chromatography and detected by mass spectrometry. The mass spectra of the derivatized compounds can provide valuable structural information, aiding in the identification of metabolites. While specific GC-MS methods for Ubiquinol-d3 are not widely documented, the general principles of metabolite profiling using GC-MS are well-established for a wide range of biological compounds youtube.comresearchgate.netnih.gov.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Hydroxylated Compounds

Derivatization ReagentAbbreviationTarget Functional Groups
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyl, carboxyl, amine, thiol
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl, carboxyl, amine, thiol
Methoxyamine hydrochlorideMeOXCarbonyl (keto and aldehyde)

Imaging Mass Spectrometry (IMS) for Spatial Distribution Analysis

Imaging mass spectrometry (IMS) is a technique that allows for the visualization of the spatial distribution of molecules within a tissue section without the need for labeling. Matrix-assisted laser desorption/ionization (MALDI) imaging is a common form of IMS used for the analysis of lipids and other biomolecules nih.govnih.govresearchgate.netumaryland.eduyoutube.com.

In a MALDI imaging experiment, a thin tissue section is coated with a matrix that absorbs energy from a laser. The laser is then fired at discrete spots across the tissue, causing the desorption and ionization of molecules from the tissue. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum that represents the molecular content at that specific location. By rastering the laser across the entire tissue section, a molecular map can be created, showing the distribution of specific molecules, including Ubiquinol-d3.

While studies specifically on the imaging of Ubiquinol-d3 are limited, research has demonstrated the successful use of MALDI-IMS to visualize the distribution of endogenous ubiquinol in mouse brain tissue researchgate.net. This suggests that the same technique could be applied to track the spatial distribution of exogenously administered Ubiquinol-d3 in various tissues, providing valuable insights into its absorption, distribution, and metabolism at a tissue and cellular level.

Chromatographic Separation Techniques for Ubiquinol-d3 and its Metabolites

Chromatographic separation is a critical step in the analysis of Ubiquinol-d3 and its metabolites, as it allows for their separation from other endogenous compounds and from each other prior to detection by mass spectrometry. High-performance liquid chromatography (HPLC) is the most commonly used technique for this purpose researchgate.netnih.govnih.govlabrulez.com.

The separation of ubiquinol and its oxidized form, ubiquinone, is often achieved using reversed-phase HPLC with a C18 column nih.gov. The mobile phase typically consists of a mixture of organic solvents such as methanol (B129727), ethanol, or isopropanol, with a small amount of an additive like ammonium (B1175870) formate (B1220265) to improve ionization for MS detection.

When separating deuterated and non-deuterated compounds, slight differences in retention times can sometimes be observed due to the isotope effect, though often they co-elute nih.gov. The chromatographic conditions would need to be carefully optimized to achieve baseline separation of Ubiquinol-d3 from endogenous ubiquinol if simultaneous quantification of both is required. Furthermore, the separation of various metabolites of Ubiquinol-d3, which may have different polarities, would necessitate the use of a gradient elution method, where the composition of the mobile phase is changed over the course of the analysis to ensure the elution of all compounds of interest.

Table 3: Common HPLC Parameters for Ubiquinol Analysis

ParameterTypical Conditions
ColumnReversed-phase C18 or C8
Mobile PhaseMethanol/Ethanol/Isopropanol mixtures with ammonium formate or acetate (B1210297)
Flow Rate0.2 - 1.0 mL/min
DetectionUV (275 nm) or Mass Spectrometry
Injection Volume5 - 20 µL

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool for the rapid analysis of ubiquinols, offering significant advantages over conventional HPLC in terms of speed, resolution, and solvent consumption. The use of sub-2 µm particle size columns in UHPLC systems allows for faster separations without compromising chromatographic efficiency.

For the analysis of Ubiquinol-d3, a reversed-phase UHPLC approach coupled with mass spectrometry (MS) is often the method of choice. This combination provides the high selectivity and sensitivity required for distinguishing the deuterated analyte from its endogenous, non-labeled counterparts and other interfering substances within a complex biological matrix. A typical UHPLC-MS/MS method for the analysis of Coenzyme Q10 and its analogues in rat plasma involves a rapid chromatographic run, often under 5 minutes, which is crucial for high-throughput analysis. nih.govnih.gov

The chromatographic separation is typically achieved on a C18 column, which is well-suited for the separation of lipophilic compounds like ubiquinol. A gradient elution with a mobile phase consisting of an organic solvent (such as methanol or acetonitrile) and an aqueous component, often with additives like formic acid or ammonium formate to enhance ionization, is commonly employed.

Below is a table summarizing typical UHPLC-MS/MS parameters that can be adapted for Ubiquinol-d3 analysis in animal plasma:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724)/Methanol (1:1, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Specific precursor and product ions for Ubiquinol-d3

This table presents a generalized set of parameters that would require optimization for the specific analysis of Ubiquinol-d3.

Two-Dimensional Liquid Chromatography (2D-LC) for Enhanced Resolution

For exceptionally complex biological samples where one-dimensional UHPLC may not provide sufficient resolution to separate Ubiquinol-d3 from all matrix components, two-dimensional liquid chromatography (2D-LC) offers a significant enhancement in separation power. researchgate.net 2D-LC systems utilize two columns with different separation mechanisms (orthogonality) to resolve compounds that may co-elute in the first dimension.

A common and effective approach for the analysis of lipophilic compounds in complex matrices is heart-cutting 2D-LC. In this technique, a specific segment (the "heart-cut") of the eluent from the first dimension (¹D) column, containing the analyte of interest, is selectively transferred to a second dimension (²D) column for further separation. This targeted approach prevents the entire sample from being subjected to the second dimension, which simplifies the resulting chromatogram and focuses the analytical power on the compound of interest.

For instance, a ¹D reversed-phase separation could be used to isolate a fraction containing ubiquinols, which is then transferred to a ²D column with a different selectivity, such as a chiral or a different non-polar stationary phase, to resolve any remaining interferences. The orthogonality of the two separation dimensions is key to the success of this technique.

A potential 2D-LC setup for the analysis of Ubiquinol-d3 could involve:

DimensionColumn TypeSeparation Principle
First Dimension (¹D) C18 Reversed-PhaseSeparation based on hydrophobicity.
Second Dimension (²D) Phenyl-Hexyl or Chiral Stationary PhaseSeparation based on different non-polar interactions or stereoselectivity.

This table illustrates a possible orthogonal setup for 2D-LC analysis of Ubiquinol-d3.

The implementation of 2D-LC can significantly improve the accuracy and reliability of Ubiquinol-d3 quantification in challenging biological matrices.

Sample Preparation and Extraction Protocols for Labeled Ubiquinol in Biological Samples

The extraction of Ubiquinol-d3 from biological samples is a critical step that must ensure the stability of the analyte and effectively remove interfering substances such as proteins and other lipids. Given the susceptibility of ubiquinol to oxidation, all procedures should be performed rapidly and at low temperatures, often with the addition of antioxidants.

Commonly employed extraction techniques for ubiquinols from non-human biological tissues, such as liver, muscle, or plasma from animal models, include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT): This is often the initial step to remove the bulk of proteins from the sample. It is a relatively simple and fast method.

Procedure: A cold organic solvent, such as acetonitrile or a mixture of methanol and acetonitrile, is added to the biological sample (e.g., plasma or tissue homogenate). nih.gov The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant containing the analyte can then be further purified or directly analyzed.

Liquid-Liquid Extraction (LLE): LLE is a widely used technique to isolate lipophilic compounds like Ubiquinol-d3 from the aqueous environment of the supernatant after protein precipitation.

Procedure: A water-immiscible organic solvent, such as hexane (B92381) or a mixture of hexane and isopropanol, is added to the supernatant. nih.gov After vigorous mixing and centrifugation, the organic layer containing the extracted Ubiquinol-d3 is separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the chromatographic system.

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup compared to LLE and can be automated for high-throughput applications.

Procedure: The sample extract is passed through a solid sorbent cartridge (e.g., C18) that retains the analyte. Interfering substances are washed away, and the purified Ubiquinol-d3 is then eluted with a suitable organic solvent.

A representative workflow for the extraction of Ubiquinol-d3 from animal liver tissue is outlined below:

StepProcedurePurpose
1. Homogenization The tissue is homogenized in a cold buffer, potentially containing an antioxidant.To disrupt the tissue and release the cellular contents.
2. Protein Precipitation Cold acetonitrile is added to the homogenate, followed by vortexing and centrifugation.To remove proteins that can interfere with the analysis.
3. Liquid-Liquid Extraction The supernatant is mixed with hexane, vortexed, and centrifuged.To selectively extract the lipophilic Ubiquinol-d3 into the organic phase.
4. Evaporation & Reconstitution The hexane layer is evaporated under a stream of nitrogen, and the residue is dissolved in the mobile phase.To concentrate the analyte and prepare it for injection into the LC system.

This table provides a general protocol for the extraction of Ubiquinol-d3 from animal tissue, which may require optimization based on the specific tissue type.

Electrochemical Detection Methods in Conjunction with Chromatography

Electrochemical detection (ECD) coupled with HPLC or UHPLC is a highly sensitive and selective technique for the quantification of electroactive compounds, including ubiquinol. nih.gov The principle of ECD is based on measuring the current generated by the oxidation or reduction of the analyte at the surface of an electrode set at a specific potential.

For the analysis of Ubiquinol-d3, the reduced form of the deuterated coenzyme, oxidative ECD is employed. As the analyte elutes from the chromatography column and passes through the electrochemical detector cell, it is oxidized at the working electrode, generating an electrical current that is proportional to its concentration. This method offers excellent sensitivity, often in the low nanogram or even picogram range. researchgate.net

A key advantage of ECD is its ability to selectively detect the reduced form (ubiquinol) without interference from the oxidized form (ubiquinone), as they have different electrochemical properties. This is particularly useful for studies investigating the redox status of coenzyme Q10 in biological systems.

The choice of the working electrode material and the applied potential are critical parameters for optimizing the sensitivity and selectivity of the detection. A glassy carbon electrode is commonly used for the detection of ubiquinols. The optimal potential for the oxidation of ubiquinol is typically determined by hydrodynamic voltammetry and is generally in the range of +400 to +600 mV. researchgate.net

A typical HPLC-ECD system for Ubiquinol-d3 analysis would include:

ComponentSpecification
Chromatography System HPLC or UHPLC
Column C18 Reversed-Phase
Electrochemical Detector Amperometric or Coulometric
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Applied Potential Optimized for Ubiquinol oxidation (e.g., +500 mV)

This table outlines the essential components of an HPLC-ECD system for the analysis of Ubiquinol-d3.

The combination of the separation power of liquid chromatography with the high sensitivity and selectivity of electrochemical detection provides a robust and reliable method for the quantification of Ubiquinol-d3 in complex biological samples.

Application of Ubiquinol D3 in Metabolic Pathway Elucidation in Preclinical Models

Tracing Ubiquinol (B23937) Absorption and Bioavailability in Animal Models

The oral bioavailability of CoQ10 is notoriously low due to its lipophilic nature and high molecular weight. clinicaltrials.gov Understanding the dynamics of its absorption is crucial for optimizing its therapeutic potential. The use of deuterium-labeled CoQ10 (d-CoQ10) in pharmacokinetic studies allows for the precise measurement of its absorption and bioavailability without the confounding presence of endogenous CoQ10. nih.govsemanticscholar.org

A pharmacokinetic study in human subjects using d5-CoQ10 demonstrated a slow absorption profile from the gastrointestinal tract, which is characteristic of lipophilic substances. clinicaltrials.govnih.gov The peak plasma concentration (Tmax) was observed at approximately 6.5 hours, with a terminal elimination half-life of about 33 hours. clinicaltrials.govnih.gov Notably, a second peak in plasma concentration is often observed around 24 hours post-administration, which is thought to be due to enterohepatic recycling and redistribution from the liver into circulation. clinicaltrials.gov

These studies, while conducted with deuterated ubiquinone, provide a strong framework for understanding the absorption kinetics of Ubiquinol-d3. As ubiquinone is largely converted to ubiquinol during or after absorption, the pharmacokinetic parameters observed for d-CoQ10 are highly relevant to the fate of orally administered Ubiquinol-d3. clinicaltrials.gov

Table 1: Pharmacokinetic Parameters of Deuterium-Labeled Coenzyme Q10 in Healthy Subjects

Parameter Value
Tmax (hours) 6.5 ± 1.5
Cmax (µg/mL) 1.004 ± 0.370
Terminal Elimination Half-life (hours) 33.19 ± 5.32

Data from a study with 100 mg oral administration of d5-CoQ10. nih.gov

Elucidating Ubiquinol Distribution and Organ Uptake in in vivo Systems (animal models)

Following absorption, the distribution of ubiquinol to various tissues is a critical determinant of its biological activity. Studies utilizing labeled CoQ10 have provided significant insights into its tissue-specific accumulation. Research in rat models using radiolabeled ([³H]) CoQ10 has shown that intraperitoneal administration leads to efficient uptake into the circulation, with the highest concentrations found in the spleen, liver, and white blood cells. nih.govresearchgate.net Lower concentrations were observed in the adrenals, ovaries, thymus, and heart, while uptake was minimal in the kidney, muscle, and brain. nih.govresearchgate.net

Within the liver, the majority of the labeled CoQ10 was found in organelles, with a notable presence in lysosomes and only a small amount in mitochondria. nih.gov This distribution pattern suggests that exogenously supplied ubiquinol may have functions beyond its well-known role in mitochondrial respiration. The differential uptake across tissues highlights the complex transport and trafficking mechanisms involved in delivering this lipophilic molecule to its sites of action.

While these studies used radiolabeled ubiquinone, the findings are highly indicative of the expected distribution of Ubiquinol-d3, as the fundamental physicochemical properties governing tissue uptake are shared.

Table 2: Tissue Distribution of Labeled Coenzyme Q10 in Rats

Tissue Relative Concentration
Spleen High
Liver High
White Blood Cells High
Adrenals Moderate
Ovaries Moderate
Thymus Moderate
Heart Moderate
Kidney Low
Muscle Low
Brain Low

Based on studies with intraperitoneal administration of [³H]CoQ10. nih.govresearchgate.net

Investigating Ubiquinol Biotransformation and Catabolism in Cellular and Animal Models

Once distributed, ubiquinol undergoes biotransformation and catabolism. The use of labeled compounds like Ubiquinol-d3 is essential for distinguishing the metabolic fate of the exogenous form from the endogenous pool. Studies with radiolabeled CoQ10 have shown that it is metabolized in all tissues that take it up. nih.gov The resulting metabolites, which are water-soluble, are then transported in the blood to the kidneys for excretion in the urine. nih.gov Mass spectrometric analysis of these metabolites revealed that they consist of the benzoquinone ring with a shortened side chain and are phosphorylated. nih.gov

Kinetic Analysis of Endogenous and Exogenous Ubiquinol Fluxes using Isotope Tracing

A key advantage of using stable isotope tracers like Ubiquinol-d3 is the ability to perform kinetic analysis of metabolic fluxes. This allows researchers to differentiate between the body's own (endogenous) production and the utilization of the supplemented (exogenous) compound. electronicsandbooks.com By measuring the isotopic enrichment of ubiquinol and its metabolites in plasma and tissues over time, it is possible to calculate the rates of appearance and disappearance of both the endogenous and exogenous pools.

Contributions to Understanding Ubiquinol-Coenzyme Q Redox Cycling Dynamics

The primary function of Coenzyme Q is to act as an electron carrier in the mitochondrial respiratory chain, continuously cycling between its oxidized (ubiquinone) and reduced (ubiquinol) forms. nih.govnih.gov This redox cycling is central to cellular energy production and also plays a critical role in its antioxidant function. The ratio of ubiquinol to ubiquinone is often used as a marker of oxidative stress. mdpi.com

The use of Ubiquinol-d3 provides a unique opportunity to probe the dynamics of this redox cycle in vivo. By tracing the incorporation of deuterium (B1214612) from Ubiquinol-d3 into both the ubiquinol and ubiquinone pools, researchers can gain insights into the rates of oxidation and reduction in different tissues and under various physiological and pathological conditions. For example, in conditions of high oxidative stress, one would expect to see a faster rate of conversion of labeled ubiquinol to labeled ubiquinone. This type of analysis can help to elucidate the mechanisms by which ubiquinol exerts its antioxidant effects and how the redox balance of the CoQ10 pool is maintained. While the conceptual framework is clear, further preclinical studies utilizing Ubiquinol-d3 are needed to fully explore these dynamics.

Ubiquinol D3 in Mechanistic Biochemical and Cellular Investigations

Studies on Mitochondrial Bioenergetics and Electron Transport Chain Function (in vitro/cellular models)

Ubiquinol (B23937) is an indispensable component of the mitochondrial electron transport chain (ETC), where it shuttles electrons from Complex I and Complex II to Complex III, a process fundamental to ATP synthesis. mdpi.comnih.gov The use of Ubiquinol-d3 in in vitro and cellular models allows for precise examination of its contribution to mitochondrial respiration and bioenergetics.

In studies utilizing isolated mitochondria or cultured cells, the introduction of Ubiquinol-d3 can help determine its specific role in ETC function. For instance, by supplementing cells with Ubiquinol-d3, researchers can track its incorporation into the mitochondrial membrane and its subsequent oxidation to ubiquinone-d3. This allows for the direct assessment of its electron-carrying capacity. Such experiments have demonstrated that ubiquinol supplementation can enhance mitochondrial function, particularly under conditions of mitochondrial dysfunction or increased energy demand. nih.govnih.govepa.gov

Table 1: Investigating Mitochondrial Bioenergetics with Ubiquinol-d3

Research FocusExperimental ModelKey Findings with Labeled Ubiquinol
Electron Transport Chain DynamicsIsolated MitochondriaTracing the flow of electrons from Complexes I and II to Complex III via deuterated ubiquinol.
ATP Synthesis EfficiencyCultured CellsQuantifying the contribution of exogenous Ubiquinol-d3 to cellular ATP production under various metabolic conditions.
Mitochondrial Dysfunction RescueCellular models of mitochondrial diseaseAssessing the ability of Ubiquinol-d3 to bypass defects in endogenous CoQ synthesis and restore respiratory chain function.

Probing Antioxidant Mechanisms and Reactive Oxygen Species Scavenging with Labeled Ubiquinol (in vitro/cellular models)

Beyond its role in bioenergetics, ubiquinol is a potent lipid-soluble antioxidant that protects cellular membranes, proteins, and DNA from oxidative damage. mdpi.comubiquinol.org The use of Ubiquinol-d3 provides a powerful method to investigate its antioxidant mechanisms and its efficacy in scavenging reactive oxygen species (ROS).

In in vitro systems, the reaction of Ubiquinol-d3 with various free radicals can be monitored to determine its scavenging rate constants. These studies have shown that ubiquinol is highly effective at neutralizing lipid peroxyl radicals, thereby inhibiting both the initiation and propagation of lipid peroxidation. mdpi.comnih.gov The deuterium (B1214612) label allows for precise quantification of the oxidized product, ubiquinone-d3, providing a direct measure of the antioxidant activity.

Within cellular models, Ubiquinol-d3 helps to elucidate the specific cellular compartments where it exerts its antioxidant effects. Researchers can track the distribution of the labeled compound and correlate its presence with a reduction in oxidative stress markers. For example, studies have demonstrated that ubiquinol supplementation can decrease levels of protein carbonyls, malondialdehydes, and DNA oxidation products. epa.govmdpi.com Furthermore, the use of labeled ubiquinol has been instrumental in understanding its role in suppressing specific forms of cell death, such as ferroptosis, which is characterized by iron-dependent lipid peroxidation. nih.gov It has been shown that ubiquinol can inhibit lipid peroxidation and protect cells against ferroptosis inducers. nih.govnih.gov

Table 2: Elucidating Antioxidant Functions with Ubiquinol-d3

Research FocusExperimental ModelKey Findings with Labeled Ubiquinol
Free Radical ScavengingLiposomes, Cultured CellsDetermining the rate and efficiency of Ubiquinol-d3 in neutralizing various reactive oxygen species.
Inhibition of Lipid PeroxidationCell membranes, Cellular modelsQuantifying the protective effect of Ubiquinol-d3 against oxidative damage to lipids.
Protection Against Oxidative DamageCellular models of oxidative stressAssessing the ability of Ubiquinol-d3 to reduce markers of protein and DNA oxidation.
Role in FerroptosisCancer cell linesInvestigating the mechanism by which Ubiquinol-d3 suppresses iron-dependent lipid peroxidation and cell death. nih.gov

Investigation of Ubiquinol's Role in Cellular Redox Signaling Pathways (cellular/animal models)

Ubiquinol is not merely a passive antioxidant; it also plays an active role in cellular redox signaling, influencing the activity of various signaling pathways that regulate cellular responses to oxidative stress. The use of Ubiquinol-d3 in cellular and animal models has been pivotal in dissecting these complex signaling networks.

One of the key pathways influenced by the cellular redox state is the Keap1-Nrf2 pathway. Nrf2 is a transcription factor that upregulates the expression of a wide array of antioxidant and detoxification enzymes. Studies using deuterated ubiquinol can help determine how changes in the ubiquinol/ubiquinone ratio, modulated by Ubiquinol-d3 supplementation, impact Nrf2 activation. It is hypothesized that by maintaining a reduced intracellular environment, ubiquinol promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing it to translocate to the nucleus and initiate gene expression.

In animal models, the administration of Ubiquinol-d3 allows for tissue-specific analysis of its effects on redox signaling. For example, in models of diseases associated with high levels of oxidative stress, such as neurodegenerative disorders or cardiovascular disease, researchers can assess how labeled ubiquinol alters the expression of antioxidant enzymes and other redox-sensitive signaling molecules in target tissues. nih.gov Studies in senescence-accelerated mice have shown that ubiquinol supplementation can prevent age-related decreases in the expression of sirtuin genes, which in turn activates PGC-1α, a key regulator of mitochondrial biogenesis and antioxidant defenses. nih.govepa.gov

Deciphering Ubiquinol Recycling and Regeneration Mechanisms in Cellular Systems

The antioxidant and signaling functions of ubiquinol are dependent on its regeneration from the oxidized form, ubiquinone. Cells possess several enzymatic systems capable of reducing ubiquinone back to ubiquinol, thereby maintaining the protective pool of the reduced coenzyme. The use of Ubiquinol-d3, in conjunction with labeled ubiquinone, is invaluable for studying the kinetics and regulation of these recycling pathways.

By introducing ubiquinone-d3 into cellular systems and monitoring the appearance of Ubiquinol-d3, researchers can directly measure the rate of its reduction. This approach can be used to identify and characterize the enzymes responsible for ubiquinol regeneration. For instance, the role of NAD(P)H:quinone oxidoreductase 1 (NQO1) and other cytosolic and mitochondrial reductases in this process can be quantified. mdpi.com Studies have indicated that cytosolic NADPH-UQ reductase is a key enzyme in regenerating ubiquinol from ubiquinone formed during lipid peroxidation. nih.gov

Furthermore, these studies can reveal how the efficiency of ubiquinol recycling is affected by various physiological and pathological conditions. For example, under conditions of severe oxidative stress, the capacity of these recycling systems may be overwhelmed, leading to a depletion of ubiquinol. Understanding these mechanisms is crucial for developing strategies to enhance the cellular antioxidant capacity.

Enzyme Kinetics Studies Utilizing Deuterium Kinetic Isotope Effects

The substitution of hydrogen with deuterium can alter the rate of chemical reactions in which the cleavage of a C-H bond is the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for elucidating enzyme reaction mechanisms. wikipedia.org

In the context of ubiquinol metabolism, measuring the KIE for enzymes that oxidize ubiquinol can provide insights into their catalytic mechanisms. nih.govnih.gov For example, when an enzyme catalyzes the transfer of a hydrogen atom from the hydroxyl group of ubiquinol, the use of Ubiquinol-d3 (with deuterium at the hydroxyl positions) would be expected to result in a slower reaction rate compared to the non-labeled compound. The magnitude of this KIE can provide information about the transition state of the reaction and the degree to which the O-H bond is broken in the rate-limiting step.

This approach has been applied to study the mechanism of various oxidoreductases that interact with coenzyme Q. By comparing the reaction rates with ubiquinol and Ubiquinol-d3, researchers can gain a deeper understanding of the fundamental chemical steps involved in ubiquinol-dependent enzymatic reactions. rutgers.edu

Preclinical Research Applications of Ubiquinol D3 in Disease Models

Application in Animal Models of Oxidative Stress-Related Conditions

Ubiquinol (B23937) is a potent antioxidant, and its deuterated form, Ubiquinol-d3, is instrumental in studying its effects in animal models of diseases characterized by oxidative stress. arvojournals.orgmdpi.com Research in these models helps to elucidate the protective mechanisms of ubiquinol against cellular damage caused by reactive oxygen species (ROS).

In a study using a porcine organ culture model to simulate oxidative stress, Coenzyme Q10 (CoQ10) demonstrated a neuroprotective role in the retina. arvojournals.org It was found to protect retinal ganglion cells by inhibiting apoptosis, activating intracellular protection cascades, and reducing mitochondrial stress levels. arvojournals.org Specifically, CoQ10 stimulated the NRF2 and HMOX1 transcriptional machinery, which are involved in the cellular defense against oxidative stress. arvojournals.org Furthermore, CoQ10 prevented the increase in SOD2 expression, a marker of mitochondrial stress, that was observed in the group subjected to oxidative stress. arvojournals.org

Another study on a porcine retinal degeneration model showed that CoQ10 could counteract the damage induced by oxidative stress. mdpi.com This research highlighted a significant protective effect on retinal ganglion cells, inhibition of microglia accumulation, and specific modulation of genes related to oxidative stress. mdpi.com The ability of CoQ10 to eliminate ROS and maintain mitochondrial membrane potential is believed to be a key factor in its protective effects. mdpi.com

The following table summarizes the key findings from these studies:

Model SystemKey FindingsReference
Porcine Organ Culture (Oxidative Stress)- Protected retinal ganglion cells. - Inhibited apoptosis. - Activated NRF2 and HMOX1. - Reduced mitochondrial stress (prevented SOD2 increase). arvojournals.org
Porcine Retinal Degeneration Model- Strong protection of retinal ganglion cells. - Inhibited microglia accumulation. - Modulated oxidative stress-related genes. - Maintained mitochondrial membrane potential. mdpi.com

Role in Cell Culture Models for Investigating Cellular Metabolism and Response to Stress

Ubiquinol-d3 is utilized in cell culture models to investigate its influence on cellular metabolism and the response to various stressors. These in vitro studies provide a controlled environment to dissect the molecular pathways affected by ubiquinol.

In human skin fibroblasts, treatment with ubiquinol was shown to improve mitochondrial respiration and accelerate the regeneration of ATP levels after irradiation, indicating a role in mitigating cellular stress. uni-konstanz.de Further research on HepG2 cells demonstrated that ubiquinol-10 supplementation increased the NAD/NADH ratio and the rate of oxygen consumption, suggesting an enhancement of mitochondrial metabolic activity. nih.gov It also activated key signaling proteins like SIRT1, PGC-1α, and AMPK, which are involved in mitochondrial biogenesis and cellular energy regulation. nih.gov

A study using a CoQ10-deficient endothelial cell culture model, created by treatment with p-aminobenzoic acid (pABA), showed a significant depletion of CoQ10 in both primary porcine brain endothelial cells and bEnd.3 cells without affecting cell viability. nih.gov This model is crucial for studying the transport of CoQ10 across the blood-brain barrier. nih.gov Additionally, research on human corneal endothelial cells revealed that a complex of ubiquinol and gamma-cyclodextrin (B1674603) (γ-CD) provided enhanced protection against oxidative stress and ferroptosis compared to free ubiquinol. nih.gov This formulation also showed greater stability and ROS scavenging activity. nih.gov

The table below details the findings from these cell culture studies:

Cell LineExperimental ConditionKey FindingsReference
Human Skin FibroblastsIrradiation- Improved mitochondrial respiration. - Accelerated ATP regeneration. uni-konstanz.de
HepG2 (Human Hepatoma)Ubiquinol-10 treatment- Increased oxygen consumption rate. - Increased NAD/NADH ratio. - Activated SIRT1, PGC-1α, and AMPK signaling. nih.gov
Primary Porcine Brain Endothelial Cells & bEnd.3pABA-induced CoQ10 deficiency- Significant depletion of cellular CoQ10. - No change in cell viability. - Model for blood-brain barrier transport studies. nih.gov
Human Corneal Endothelial Cells (HCEC-B4G12)Oxidative stress, Erastin-induced ferroptosis- Ubiquinol/γ-CD complex showed greater ROS scavenging. - Inhibited lipid peroxidation and ferroptosis. nih.gov

Pharmacokinetic and Pharmacodynamic Studies in Animal Models (excluding human trials)

Pharmacokinetic and pharmacodynamic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Ubiquinol-d3, as well as its physiological and biochemical effects.

Studies in mice have shown that ubiquinol supplementation can enhance physical endurance by increasing glycogen (B147801) storage in the liver and muscles. mdpi.com It was also observed that ubiquinol dose-dependently reduced serum levels of lactate, ammonia, and creatine (B1669601) kinase while increasing free fatty acid concentrations after acute exercise. mdpi.com This suggests that ubiquinol may improve exercise performance by promoting the use of fatty acids as an energy source. mdpi.com

Research on the bioavailability of ubiquinol compared to ubiquinone using a coupled in vitro digestion/Caco-2 cell model, which mimics the intestinal barrier, has provided insights that are relevant to in vivo processes. researchgate.net These studies suggest that ubiquinol's enhanced bioavailability is due to its more efficient incorporation into micelles during digestion and greater uptake and secretion by intestinal cells. researchgate.net While not a direct animal study, this model provides crucial information for understanding the initial steps of absorption that would occur in an animal model.

The following table summarizes the findings related to the pharmacokinetics and pharmacodynamics of ubiquinol in preclinical models:

Animal/ModelStudy FocusKey FindingsReference
ICR MiceAnti-fatigue and ergogenic functions- Increased forelimb grip strength and swimming endurance. - Reduced serum lactate, ammonia, and creatine kinase post-exercise. - Increased liver and muscle glycogen content. - Increased free fatty acid levels, suggesting enhanced lipid utilization. mdpi.com
In vitro digestion/Caco-2 cell modelBioavailability and absorption- Ubiquinol is more efficiently incorporated into mixed micelles during digestion compared to ubiquinone. - Greater apical uptake and trans-epithelial transport of ubiquinol by Caco-2 cells. researchgate.net

Elucidating Molecular Mechanisms in Specific Preclinical Disease Models (e.g., neurodegeneration, cardiovascular, metabolic disorders, in animal models only)

Ubiquinol-d3 is employed in animal models of specific diseases to unravel the molecular mechanisms underlying its potential therapeutic effects.

In the realm of neurodegenerative diseases , CoQ10 has been investigated in various animal models. nih.govnih.gov For instance, in a transgenic mouse model of Alzheimer's disease, CoQ10 treatment reduced oxidative stress, amyloid pathology, and improved behavioral performance. nih.gov It specifically decreased brain levels of protein carbonyls, a marker of oxidative damage. nih.gov In animal models of Huntington's disease, CoQ10 supplementation has been shown to improve behavioral and neuropathological phenotypes, delay weight loss and motor deficits, and increase brain ATP levels. nih.gov

Regarding cardiovascular disorders , a study combining Coenzyme Q10, L-arginine, and vitamin D3 in an animal model demonstrated a cooperative effect in promoting vasodilation and nitric oxide production, suggesting a potential benefit for cardiovascular health. karger.comnih.gov

In the context of metabolic disorders , studies in animal models have indicated that CoQ10 supplementation may be beneficial in treating non-alcoholic fatty liver disease (NAFLD). researchgate.net It has been shown to improve liver enzyme levels and reduce systemic inflammation. researchgate.net

The table below presents a summary of these findings:

Disease ModelAnimal ModelKey Molecular/Pathological FindingsReference
Alzheimer's DiseaseTransgenic Mice- Reduced oxidative stress and amyloid pathology. - Improved behavioral performance. - Decreased brain protein carbonyls. nih.gov
Huntington's DiseaseAnimal Models- Improved behavioral and neuropathological phenotypes. - Delayed weight loss and motor deficits. - Increased brain ATP levels. nih.gov
Cardiovascular FunctionIn vivo model- Cooperative effect with L-arginine and Vitamin D3 to induce vasodilation and nitric oxide production. karger.comnih.gov
Non-alcoholic Fatty Liver Disease (NAFLD)Animal Models- Improved liver enzyme levels. - Reduced systemic inflammation. researchgate.net

Studies on the Interaction of Ubiquinol with Other Biomolecules (e.g., Vitamin D, Methyl-arginines) in Experimental Systems

Research has explored the interactions between ubiquinol and other biomolecules, which can have significant physiological implications.

A study investigating the combined effects of Coenzyme Q10, L-arginine, and Vitamin D3 in both cell culture and an in vivo model found a cooperative effect. karger.comnih.gov In cardiac and endothelial cells, the combination induced a higher production of nitric oxide than the substances administered alone. karger.comnih.gov This enhanced effect on vasodilation was also confirmed in an animal model, suggesting a synergistic relationship that could be beneficial for cardiovascular function. karger.comnih.gov

Another study examined the influence of CoQ10 supplementation on exercise-induced changes in serum 25(OH)D3 and methyl-arginine metabolites. mdpi.com The results indicated that CoQ10 supplementation modified the effects of exercise on both Vitamin D and methyl-arginine metabolism. mdpi.com Specifically, an increase in 25(OH)D3 concentration after exercise was observed only in the placebo group, suggesting that CoQ10 inhibits this exercise-induced rise. mdpi.com Furthermore, CoQ10 supplementation led to a decrease in asymmetric dimethylarginine (ADMA), a competitive inhibitor of nitric oxide synthase, 24 hours after exercise. mdpi.com

The following table summarizes the key findings on the interactions of ubiquinol with other biomolecules:

Interacting Biomolecule(s)Experimental SystemKey Findings of the InteractionReference
Vitamin D3 and L-arginineCardiac and endothelial cells, in vivo model- Cooperative effect to induce higher nitric oxide production than individual substances. - Confirmed enhanced vasodilation in an in vivo model. karger.comnih.gov
Vitamin D and Methyl-argininesHealthy men undergoing exercise- CoQ10 supplementation inhibited the exercise-induced increase in 25(OH)D3. - CoQ10 supplementation decreased post-exercise levels of ADMA. mdpi.com

Theoretical and Methodological Considerations in Ubiquinol D3 Research

Impact of Isotope Effects on Experimental Observations and Interpretations

The substitution of hydrogen with its heavier isotope, deuterium (B1214612) (²H or D), in ubiquinol (B23937) to create ubiquinol-d3 can lead to a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgnih.gov This effect arises because the increased mass of deuterium alters the vibrational energy of chemical bonds, potentially slowing down reaction rates where a bond to the deuterium atom is broken in the rate-determining step. wikipedia.orglibretexts.org In the context of ubiquinol-d3 research, the KIE can have significant implications for experimental observations and their interpretation.

The magnitude of the KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to that with the heavy isotope (kD). libretexts.org For deuterium, a primary KIE, where the C-H bond is broken, can result in a kH/kD ratio of up to 7 or 8. libretexts.org Secondary KIEs, where the labeled bond is not broken, are typically much smaller. wikipedia.org In ubiquinol, which participates in numerous electron and proton transfer reactions within the mitochondrial respiratory chain, the presence of deuterium could potentially alter the rates of these critical biological processes.

The following table summarizes the potential impact of KIEs in ubiquinol-d3 research:

Experimental AspectPotential Impact of Kinetic Isotope Effect (KIE)Reference
Metabolic Flux Analysis Underestimation of the true rate of metabolic pathways involving ubiquinol. nih.gov
Enzyme Kinetics Altered apparent kinetic parameters (e.g., Vmax, Km) for enzymes that utilize ubiquinol as a substrate. wikipedia.org
Redox Cycling Slower rates of oxidation and reduction, potentially affecting the overall efficiency of the electron transport chain. nih.gov
Isotope Tracing Studies The distribution and incorporation of the deuterium label may not accurately reflect the fate of the unlabeled compound. nih.gov

It is crucial for researchers to be aware of these potential effects and, where possible, to design experiments that can account for or measure the KIE. This might involve parallel experiments with the unlabeled compound or the use of mathematical models that incorporate KIE values.

Challenges in Data Interpretation: Accounting for Endogenous Pools and Label Scrambling

A significant challenge in studies utilizing ubiquinol-d3 is the need to distinguish the exogenously administered labeled compound from the naturally occurring, unlabeled (endogenous) pool of ubiquinol. physiology.orgmaastrichtuniversity.nl All biological systems contain a pre-existing pool of ubiquinol, and the administered ubiquinol-d3 will mix with this pool. Mass spectrometry is typically used to measure the ratio of the labeled (tracer) to unlabeled (tracee) forms, but accurately quantifying the enrichment and subsequent metabolic fate requires careful consideration of this dilution effect. maastrichtuniversity.nl Failure to properly account for the endogenous pool can lead to misinterpretation of metabolic turnover rates and pathway contributions.

Another significant challenge is the phenomenon of label scrambling . This occurs when the deuterium label from ubiquinol-d3 is enzymatically or chemically exchanged with protons from the surrounding environment (e.g., water) or transferred to other molecules. nih.govnih.gov This can lead to a loss of the label from the ubiquinol molecule or the appearance of the label in other, unrelated metabolites. nih.gov

For example, the protons on the hydroquinone (B1673460) head of ubiquinol are exchangeable, and this exchange can lead to a loss of the deuterium label. nih.gov This label loss needs to be quantified to accurately determine the fate of the administered ubiquinol-d3. nih.gov Studies using deuterated glucose and acetate (B1210297) have demonstrated that label loss can be significant, with values ranging from 15.7% to 41.5% in various metabolites. nih.govnih.gov

Key challenges in data interpretation include:

Dilution by Endogenous Pools: The administered tracer mixes with the existing unlabeled pool, requiring mathematical modeling to calculate true metabolic fluxes. physiology.orgmaastrichtuniversity.nl

Label Loss: Deuterium atoms can be exchanged with protons from the cellular environment, leading to an underestimation of the labeled pool size. nih.govnih.gov

Label Transference: The deuterium label can be incorporated into other molecules, complicating the tracking of the original tracer.

To address these challenges, researchers often employ sophisticated analytical techniques and modeling approaches. Dual-labeling strategies, where another stable isotope (like ¹³C) is incorporated into the ubiquinol-d3 molecule, can help to track the carbon skeleton of the molecule independently of the deuterium label, providing a way to assess label scrambling.

Integration of Ubiquinol-d3 Data with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

To gain a more comprehensive understanding of the biological role of ubiquinol-d3, integrating tracer data with other "omics" technologies such as metabolomics and proteomics is becoming increasingly crucial. nih.govmdpi.com This multi-omics approach allows researchers to move beyond simply tracking the fate of the labeled molecule and to investigate its broader impact on cellular function.

Metabolomics , the large-scale study of small molecules (metabolites) within a biological system, can be combined with ubiquinol-d3 tracing to reveal how alterations in ubiquinol metabolism affect other metabolic pathways. nih.govnih.gov For instance, by analyzing the entire metabolome, researchers can identify changes in the levels of other metabolites that are downstream or upstream of ubiquinol-dependent reactions. This can provide insights into the functional consequences of altered ubiquinol status.

Proteomics , the study of the entire set of proteins in a biological system, can be integrated to understand how ubiquinol-d3 affects protein expression and post-translational modifications. nih.govnih.gov For example, changes in the abundance of proteins involved in the electron transport chain or antioxidant defense could be correlated with ubiquinol-d3 administration. This can help to elucidate the molecular mechanisms through which ubiquinol exerts its effects.

The table below illustrates how integrating ubiquinol-d3 data with other omics platforms can provide a more holistic view:

Omics PlatformInformation ProvidedIntegrated Insights with Ubiquinol-d3 DataReference
Transcriptomics Gene expression profiles.Understanding the regulatory networks that control ubiquinol metabolism and its downstream effects. nih.gov
Proteomics Protein abundance and modifications.Identifying protein targets of ubiquinol and understanding its impact on cellular machinery. nih.govnih.gov
Metabolomics Comprehensive profile of small molecule metabolites.Revealing the broader metabolic consequences of altered ubiquinol status. mdpi.comnih.gov

By combining these powerful technologies, researchers can construct more complete models of cellular metabolism and better understand the intricate roles of ubiquinol in health and disease. nih.govplos.org

Considerations for Reproducibility and Standardization of Ubiquinol-d3 Research Protocols

Reproducibility is a cornerstone of scientific research, and studies involving stable isotope tracers like ubiquinol-d3 are no exception. sethnewsome.org To ensure that findings are reliable and can be compared across different laboratories, it is essential to standardize research protocols. copernicus.org

Key areas for standardization in ubiquinol-d3 research include:

Tracer Purity and Characterization: The isotopic enrichment and chemical purity of the ubiquinol-d3 tracer must be rigorously verified and reported.

Animal Models and Housing: The species, strain, age, and sex of the animals used, as well as their diet and housing conditions, can all influence metabolic outcomes and should be consistent. sethnewsome.org

Tracer Administration and Sampling: The method of administration, the timing and frequency of sample collection (e.g., blood, tissue), and the procedures for sample processing and storage must be clearly defined and followed.

Analytical Methods: The specific mass spectrometry techniques used to measure isotopic enrichment, including sample preparation, instrumentation, and data analysis methods, should be described in detail. maastrichtuniversity.nl

Data Analysis and Modeling: The mathematical models used to calculate metabolic fluxes and account for factors like endogenous pools and label scrambling should be clearly articulated and justified. physiology.org

Adherence to standardized protocols not only enhances the reproducibility of individual studies but also facilitates meta-analyses and the synthesis of data from multiple research groups. This collaborative approach is essential for advancing our understanding of ubiquinol metabolism.

Ethical Frameworks for Animal Research Involving Labeled Compounds

Research involving animals and labeled compounds like ubiquinol-d3 must be conducted within a robust ethical framework that prioritizes animal welfare. nih.govresearchgate.net The guiding principles for the ethical use of animals in research are often summarized as the "Three Rs": Replacement, Reduction, and Refinement . plos.org More recently, this has been expanded to include a fourth "R" for Responsibility . researchgate.net

Replacement: Researchers should, whenever possible, use non-animal methods (e.g., cell cultures, computer modeling) instead of live animals. plos.org

Reduction: The number of animals used in an experiment should be minimized to the amount necessary to obtain statistically significant results. nih.gov

Refinement: Experimental procedures should be designed to minimize any pain, suffering, or distress to the animals. plos.org This includes providing appropriate housing, handling, and veterinary care.

Responsibility: Researchers have a responsibility to ensure that animal studies are scientifically sound, well-designed, and that the potential benefits of the research outweigh any potential harm to the animals. researchgate.net

In the context of ubiquinol-d3 research, specific ethical considerations include:

Ensuring that the administration of the labeled compound does not cause any adverse effects.

Minimizing the number of blood and tissue samples taken from each animal.

Using the least invasive methods possible for sample collection.

All animal research must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee, which reviews research protocols to ensure they comply with all relevant laws and ethical guidelines. researchgate.net The development of a comprehensive, unifying framework, such as the "12 Rs," further guides researchers through the myriad of ethical considerations. nih.gov

Future Directions and Emerging Research Avenues for Ubiquinol D3

Development of Novel Ubiquinol-d3 Derivatives for Targeted Research

The creation of new Ubiquinol-d3 derivatives is a rapidly advancing field. By chemically modifying the Ubiquinol-d3 molecule, scientists are developing sophisticated tools for highly specific research applications. These derivatives can be engineered to have particular properties that facilitate targeted investigations into the diverse roles of ubiquinol (B23937) within biological systems.

A significant focus of this research is the attachment of reporter molecules, such as fluorescent tags or biotin, to the Ubiquinol-d3 structure. This allows for the direct visualization and tracking of the molecule's movement and localization within cells and tissues, providing valuable spatial and temporal data. Another innovative approach is the design of photo-activatable Ubiquinol-d3 derivatives. These compounds remain inactive until triggered by a specific wavelength of light, giving researchers precise control over the timing and location of ubiquinol activity. This is particularly useful for studying the rapid kinetics of processes like electron transport and the generation of reactive oxygen species (ROS).

Researchers are also synthesizing Ubiquinol-d3 derivatives with modified lipophilicity by altering the length and structure of the isoprenoid tail. This influences how the molecule distributes among different cellular membranes, such as those of the mitochondria, endoplasmic reticulum, and the cell surface. This allows for a more detailed examination of the compartment-specific functions of ubiquinol.

Expanding Applications in Advanced Metabolic Flux Analysis

Ubiquinol-d3 is becoming an indispensable tracer in metabolic flux analysis, a technique used to measure the rates of metabolic reactions in a biological system. The deuterium (B1214612) label on Ubiquinol-d3's quinone ring enables its metabolic byproducts to be distinguished from their natural, unlabeled forms using mass spectrometry. This facilitates a detailed mapping of ubiquinol's metabolic fate and its involvement in various biochemical pathways.

The use of Ubiquinol-d3 significantly enhances advanced techniques like stable isotope-resolved metabolomics (SIRM). By introducing Ubiquinol-d3 into cellular or animal models, researchers can trace the movement of the deuterium label through the complex network of metabolic reactions. This has been crucial in quantifying the dynamic transfer of reducing equivalents between different cellular compartments, a process where ubiquinol plays a central role.

High-Throughput Screening Methodologies Incorporating Labeled Ubiquinol

The incorporation of labeled ubiquinol, including Ubiquinol-d3, into high-throughput screening (HTS) assays is accelerating the discovery of new compounds that can modulate coenzyme Q10 metabolism and function. These assays enable the rapid testing of large chemical libraries to identify substances that affect ubiquinol's synthesis, regeneration, or antioxidant activity.

One prevalent HTS method involves cell-based assays where cells are treated with Ubiquinol-d3. The relative amounts of labeled and unlabeled ubiquinone and ubiquinol are then measured using liquid chromatography-mass spectrometry (LC-MS). nih.gov This allows for the identification of compounds that either promote or inhibit the conversion of ubiquinone to ubiquinol, offering insights into the activity of the mitochondrial respiratory chain. Another approach uses reconstituted in vitro systems with purified enzymes from the coenzyme Q10 biosynthetic pathway, with Ubiquinol-d3 serving as a standard. This permits the direct evaluation of a compound's impact on specific enzymatic reactions. The high sensitivity and specificity provided by the labeled internal standard are essential for the accuracy of these HTS assays. nih.gov

Screening MethodPrincipleApplication
Cell-Based LC-MS AssayMeasures the ratio of labeled to unlabeled ubiquinol/ubiquinone in cells treated with test compounds.Identification of modulators of ubiquinol regeneration.
In Vitro Enzyme AssayQuantifies the activity of specific CoQ10 biosynthetic enzymes using labeled substrates/standards.Discovery of direct enzyme inhibitors or activators.
Fluorescent Probe-Based AssayUtilizes fluorescent probes that respond to changes in the redox state of the ubiquinone/ubiquinol pool.High-throughput screening for compounds with antioxidant or pro-oxidant effects related to ubiquinol.

Role of Ubiquinol-d3 in Systems Biology and Network-Level Studies

In the field of systems biology, which seeks to understand the intricate interactions within biological systems as a whole, Ubiquinol-d3 is proving to be a valuable asset for network-level analysis. nih.gov By enabling researchers to trace the flow of a key metabolic component, Ubiquinol-d3 facilitates the development of more comprehensive and dynamic models of cellular metabolism.

The integration of data from Ubiquinol-d3 tracer studies with other "omics" data, such as transcriptomics, proteomics, and metabolomics, allows for the creation of multi-layered network models. These models can uncover previously unknown links between ubiquinol metabolism and other cellular functions. For instance, by correlating changes in the deuterated metabolome with alterations in gene expression, scientists can identify the regulatory networks that control coenzyme Q10 homeostasis.

Furthermore, Ubiquinol-d3 is utilized to examine the resilience and adaptability of metabolic networks in response to various stressors, such as drugs or changes in nutrient availability. By challenging a biological system and simultaneously tracking the fate of Ubiquinol-d3, researchers can gain a deeper understanding of how the network reconfigures to maintain stability. This is particularly important for understanding the complex origins of metabolic diseases.

Potential for Elucidating Uncharacterized Ubiquinol-Mediated Processes in Non-Human Systems

While a significant portion of ubiquinol research has centered on human health, Ubiquinol-d3 has considerable potential to uncover new functions of this molecule in a diverse array of non-human organisms. The fundamental role of the ubiquinone/ubiquinol pair in cellular respiration is conserved across many forms of life, including bacteria, yeast, plants, and animals.

In the field of microbiology, Ubiquinol-d3 can be employed to investigate the distinct bioenergetic pathways of pathogenic bacteria, which could lead to the discovery of new targets for antimicrobial drugs. For example, tracing the metabolism of labeled ubiquinol in bacteria with branched respiratory chains could reveal how they adapt to varying oxygen levels.

In plant biology, Ubiquinol-d3 could be instrumental in exploring the role of the plastoquinone (B1678516) pool, which is structurally and functionally analogous to ubiquinone, in processes like photosynthesis and chlororespiration. By adapting the labeling techniques developed for ubiquinol, researchers could gain new insights into energy conversion in chloroplasts.

Additionally, the study of extremophiles—organisms that thrive in extreme environments—could greatly benefit from the use of Ubiquinol-d3. Investigating how these organisms maintain their membrane-bound electron transport chains under harsh conditions could unveil novel adaptations and functions of quinones.

Q & A

How can researchers detect and quantify Ubiquinol-d3 [Labelled Mixture] in biological samples with high specificity?

Answer: Detection and quantification require coupling isotopic labeling with analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For cellular uptake studies, radiolabeled tracking combined with fluorescence microscopy or flow cytometry can validate localization. Calibration curves using deuterated internal standards (e.g., Ubiquinol-d3) are critical for minimizing matrix effects . Cell-based assays should include controls for endogenous ubiquinol interference, such as knockout cell lines or enzymatic depletion protocols .

What methodological controls are essential for ensuring isotopic purity and metabolic stability in Ubiquinol-d3 studies?

Answer: Researchers must:

  • Validate isotopic purity via nuclear magnetic resonance (NMR) or high-resolution MS to confirm deuterium incorporation at specified positions.
  • Perform stability tests under physiological conditions (e.g., pH, temperature) to assess label retention over time.
  • Include recovery controls (e.g., spiked samples) to account for extraction efficiency losses during sample preparation .

How can mixed-methods research designs address mechanistic questions about Ubiquinol-d3’s role in mitochondrial dysfunction?

Answer: A sequential explanatory design could integrate:

  • Quantitative: Measure ATP production and reactive oxygen species (ROS) levels in Ubiquinol-d3-treated vs. control mitochondria using luminometric assays.
  • Qualitative: Conduct semi-structured interviews with collaborators to interpret unexpected results (e.g., paradoxical ROS reduction).
    Triangulate findings with transcriptomic data to identify pathways modulated by Ubiquinol-d3 .

How should researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for Ubiquinol-d3?

Answer: Discrepancies may arise from differences in bioavailability or tissue-specific metabolism. To address this:

  • Compare absorption rates using ex vivo intestinal perfusion models and in vivo plasma pharmacokinetics.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile data, incorporating parameters like tissue partitioning coefficients and enzymatic degradation rates .

What validation strategies ensure reproducibility in studies using Ubiquinol-d3 as a tracer?

Answer:

  • Analytical validation: Use certified reference materials (CRMs) and inter-laboratory comparisons for cross-platform consistency.
  • Biological validation: Replicate findings in multiple cell lines or animal models (e.g., wild-type vs. CoQ-deficient mutants).
  • Computational validation: Apply machine learning to predict label stability under varying redox conditions .

What comparative approaches differentiate Ubiquinol-d3’s effects from other isotopic labels (e.g., ¹³C or ¹⁵N) in metabolic studies?

Answer:

  • Kinetic isotope effect (KIE) analysis: Compare deuterium’s impact on reaction rates (e.g., electron transport chain efficiency) against ¹³C/¹⁵N labels.
  • Metabolic flux analysis (MFA): Use isotopomer distributions to map pathway utilization differences between labels .

How can researchers assess the longitudinal stability of Ubiquinol-d3 in long-term aging or neurodegenerative disease models?

Answer:

  • Accelerated stability testing: Expose Ubiquinol-d3 to oxidative stressors (e.g., H₂O₂) and quantify degradation products via LC-MS.
  • In vivo longitudinal sampling: Collect serial biopsies or blood samples from animal models to track label retention over months.
  • Statistical modeling: Use survival analysis to correlate label stability with phenotypic outcomes (e.g., motor function decline) .

What ethical and methodological considerations apply to human studies involving Ubiquinol-d3 supplementation?

Answer:

  • Participant selection: Exclude individuals with pre-existing CoQ10 deficiencies or mitochondrial disorders to avoid confounding results.
  • Safety protocols: Monitor plasma ubiquinol levels and hepatic/kidney function due to potential lipid solubility-related toxicity.
  • Informed consent: Disclose risks of deuterium accumulation in lipid-rich tissues during long-term dosing .

How should researchers interpret unexpected Ubiquinol-d3 interactions with non-mitochondrial targets (e.g., membrane receptors)?

Answer:

  • Dose-response profiling: Determine if effects are concentration-dependent or artifacts of label aggregation.
  • Competitive binding assays: Use unlabeled ubiquinol to confirm specificity.
  • Structural modeling: Predict interaction sites via molecular docking simulations .

What integrative approaches combine Ubiquinol-d3 tracer data with multi-omics datasets for systems-level insights?

Answer:

  • Multi-omics integration: Correlate Ubiquinol-d3 fluxomics data with proteomic (e.g., ETC complex expression) and metabolomic (e.g., TCA cycle intermediates) profiles.
  • Network analysis: Identify hub nodes in metabolic networks where Ubiquinol-d3 modulates cross-pathway regulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.